2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide is a complex organic compound that belongs to the class of hydroxycinnamic acids. Its chemical formula is , and it features a cyano group, a propenamide structure, and hydroxyl groups attached to a phenyl ring. This compound is significant in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 2-cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide typically involves the following methods:
The molecular structure of 2-cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide can be represented as follows:
The compound undergoes several chemical reactions due to its functional groups:
Each reaction's conditions (temperature, solvent, catalyst) are crucial for determining the reaction pathway and product yield. For example, reducing agents like lithium aluminum hydride can effectively convert the cyano group to an amine under controlled conditions .
The mechanism of action for 2-cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide involves:
Studies suggest that compounds with similar structures exhibit antioxidant properties and may inhibit certain enzymes related to disease processes .
Relevant data from spectroscopic analysis confirm these properties, aiding in the characterization of the compound for research purposes .
2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide has potential applications in:
The ongoing research into this compound highlights its versatility and potential impact across various scientific domains .
2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide (AG490/Tyrphostin B42) exerts potent inhibition of the JAK2/STAT3 axis through allosteric modulation of Janus kinase 2 (JAK2). The compound binds to the JH2 pseudokinase domain of JAK2 (Ki = 0.1 μM), preventing trans-autophosphorylation of the kinase domain (JH1) and subsequent STAT3 recruitment [2] [4]. This inhibition disrupts the canonical cytokine signaling cascade: cytokine binding → receptor dimerization → JAK2 activation → STAT3 phosphorylation → nuclear translocation → gene transcription. AG490-treated cells show reduced STAT3 phosphorylation at Tyr705 (≥80% suppression at 50 μM), dimerization, and nuclear translocation, confirmed through electrophoretic mobility shift assays and immunofluorescence [4] [7].
Crucially, AG490 demonstrates pathway selectivity by sparing related STAT proteins (STAT1, STAT5) in cellular models, attributable to its specific disruption of JAK2-mediated STAT3 activation. This specificity contrasts with pan-JAK inhibitors and underlines its value as a mechanistic probe [2] [4].
Table 1: AG490-Mediated Disruption of JAK2/STAT3 Signaling Events
| Signaling Event | AG490 Impact | Experimental Evidence |
|---|---|---|
| JAK2 autophosphorylation | >90% inhibition at 25 μM | Phospho-JAK2 immunoblotting |
| STAT3 phosphorylation (Tyr705) | IC₅₀ = 10–15 μM | Flow cytometry, phospho-STAT3 ELISA |
| STAT3 dimerization | Complete blockade | Electrophoretic mobility shift assays |
| STAT3 nuclear translocation | 80–95% reduction | Confocal microscopy |
The ortho-catechol moiety (3,4-dihydroxyphenyl group) is indispensable for AG490’s kinase inhibitory activity. Removal of either hydroxyl group diminishes JAK2 inhibition by >50-fold, attributed to loss of critical hydrogen bonding with JAK2’s ATP-binding pocket residues (Lys882, Asp994) [1] [5]. The (2E)-propenamide configuration optimizes spatial orientation for target engagement, as cis-isomers show 20-fold reduced potency. The electron-withdrawing cyano group adjacent to the propenamide chain enhances electrophilicity, facilitating interactions with catalytic lysine residues [1] [8].
Substitution at the N-benzyl position modulates selectivity: Benzyl maintains optimal JAK2 affinity, while bulkier groups (e.g., naphthylmethyl) shift preference toward EGFR. This highlights the steric sensitivity of the hydrophobic JAK2 binding pocket [1] [5].
Table 2: Structural Determinants of AG490 and Derivatives
| Structural Feature | Role in Kinase Inhibition | Impact of Modification |
|---|---|---|
| 3,4-Dihydroxyphenyl (Catechol) | Hydrogen bonding with kinase domain | Dehydroxylation: >50-fold ↓ potency |
| (2E)-Propenamide linker | Optimal spatial positioning | Cis-isomer: 20-fold ↓ potency |
| Cyano (-CN) group | Electrophilic enhancement | Nitrile replacement: Disrupted JAK2 binding |
| N-Benzyl group | Hydrophobic pocket engagement | Bulkier substituents: Shift selectivity to EGFR |
AG490 disrupts IL-6 signaling by targeting IL-6R/JAK2 complexes. IL-6 binding induces gp130 dimerization and JAK2 activation, initiating STAT3 phosphorylation. AG490 (≥10 μM) blocks this cascade, reducing downstream pro-inflammatory gene expression (e.g., VEGF, Bcl-xL, Cyclin D1) by 60–85% in endothelial cells and macrophages [3] [6] [9]. Notably, AG490 suppresses IL-6-induced monocyte survival and CSF1R upregulation in Tet2-deficient macrophages—a key mechanism in clonal hematopoiesis-driven atherosclerosis. This occurs via disrupted STAT3 binding to the Csf1r promoter, confirmed through chromatin immunoprecipitation [9].
AG490’s IL-6 blockade synergizes with biological anti-IL-6 therapies (e.g., tocilizumab). While biologics sequester IL-6/IL-6R, AG490 inhibits intracellular JAK2 signaling, offering complementary mechanisms for inflammatory disease modulation [3] [6].
AG490 exhibits narrow-spectrum selectivity within the kinome. It potently inhibits JAK2 (IC₅₀ = 0.1 μM) and EGFR (IC₅₀ = 10–20 μM) but shows minimal activity against JAK3, TYK2, Lck, or Lyn (IC₅₀ > 100 μM) [1] [7]. This 135-fold selectivity for JAK2 over ErbB2 stems from steric and electrostatic complementarity with JAK2’s pseudokinase domain, absent in structurally divergent kinases [4] [7].
Kinase profiling reveals AG490’s differential effects on DYRK/CLK families: It inhibits DYRK1A (IC₅₀ = 0.8 μM) and CLK1 (IC₅₀ = 2.5 μM) but not DYRK3 or CLK3, attributable to variations in their ATP-binding pocket hydrophobicity [5] [8]. Molecular modeling confirms that AG490’s catechol group forms bidentate hydrogen bonds with DYRK1A’s Glu239 and Leu241, while the benzyl group occupies a hydrophobic subpocket [5].
Table 3: Kinase Inhibition Selectivity Profile of AG490
| Kinase | IC₅₀ (μM) | Fold Selectivity vs. JAK2 | Structural Basis of Selectivity |
|---|---|---|---|
| JAK2 | 0.1 | 1 | Optimal fit with JH2 allosteric pocket |
| DYRK1A | 0.8 | 8 | Hydrogen bonding with Glu239/Leu241 |
| CLK1 | 2.5 | 25 | Hydrophobic pocket engagement |
| EGFR | 10–20 | 100–200 | Suboptimal steric compatibility |
| JAK3 | >100 | >1000 | Divergent pseudokinase domain structure |
| ErbB2 | >50 | >500 | Inaccessible ATP-binding site |
Table 4: Systematic Nomenclature for 2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide
| Synonym Type | Name |
|---|---|
| IUPAC Name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)prop-2-enamide |
| Common Aliases | AG490; Tyrphostin AG-490; Tyrphostin B42 |
| Pharmacological Designation | JAK2/STAT3 signaling inhibitor |
| Key Structural Identifiers | CAS 133550-30-8; CID 2026 |
| Simplified Chemical Names | α-Cyano-(3,4-dihydroxy)-N-benzylcinnamamide; N-Benzyl-3,4-dihydroxy-α-cyanocinnamide |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5